molecular formula C16H20N2O5 B2462623 Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate CAS No. 217489-84-4

Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate

Cat. No.: B2462623
CAS No.: 217489-84-4
M. Wt: 320.345
InChI Key: MQNSKCHQWTVZMZ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate is a piperidine derivative characterized by a six-membered nitrogen-containing ring substituted at position 1 with a 4-acetyl-2-nitrophenyl group and at position 4 with an ethyl ester. The molecular formula is inferred as C₁₆H₁₈N₂O₅, with a molecular weight of approximately 330.33 g/mol.

Properties

IUPAC Name

ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-3-23-16(20)12-6-8-17(9-7-12)14-5-4-13(11(2)19)10-15(14)18(21)22/h4-5,10,12H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNSKCHQWTVZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate involves several steps. The synthetic route typically starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by acetylation to introduce the acetyl group. The final step involves the esterification of the piperidine carboxylate . Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Reduction Reactions

The nitro group in the compound can undergo reduction to form an amino group. This reaction is typically catalyzed by palladium on carbon (Pd/C) under hydrogenation conditions. The mechanism involves the transfer of hydrogen to the nitro group, converting it into an amine. This transformation is significant in medicinal chemistry, as the resulting amine may exhibit distinct biological activities compared to the nitro group.

Hydrolysis Reactions

The ester functional group in the compound is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Hydrochloric acid (HCl) cleaves the ester bond, yielding a carboxylic acid and ethanol.

  • Basic hydrolysis : Sodium hydroxide (NaOH) also cleaves the ester, producing a carboxylate salt and ethanol.

These reactions highlight the compound’s potential for derivatization, such as generating carboxylic acids for further synthetic modifications.

Base-Mediated Reductive Cyclization

A notable reaction involves base-mediated reductive cyclization of the ketone tethered to the nitrobenzene moiety. This multi-step process includes:

  • Diels–Alder reaction : Formation of 4-nitrophenylcyclohexanones.

  • Reductive cyclization : Reduction of the nitro group and cyclization to form hexahydro-2,6-methano-1-benzazocine derivatives .

Reaction StageKey Reagents/ConditionsProduct Type
Diels–AlderDiene, nitrobenzeneCyclohexanone intermediates
Reductive cyclizationBase (e.g., NaOMe), LiAlH4Benzazocine derivatives

This method demonstrates synthetic utility, particularly for generating biologically active compounds like benzazocine 4h , which exhibits cytotoxicity against cancer cell lines .

Condensation Reactions

The compound can react with nucleophiles (e.g., amines) to form amide bonds. This reaction expands its applications in medicinal chemistry, enabling the creation of novel derivatives with enhanced pharmacological properties.

Mechanistic Insights

The nitrophenyl group’s electronic nature and the piperidine ring’s steric environment influence reactivity. For example, the acetyl group at the 4-position may stabilize intermediates during cyclization reactions, while the nitro group’s electron-withdrawing effect facilitates electrophilic substitution .

Research Implications

  • Medicinal chemistry : Reduction and cyclization reactions provide pathways to bioactive derivatives, such as anticancer agents .

  • Synthetic chemistry : Hydrolysis and condensation reactions enable modular structural modifications, aiding in drug design and optimization.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate. Its structural components allow it to interact with various biological targets, leading to antiproliferative effects on cancer cells.

Case Study: Antiproliferative Effects

  • A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analysis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Evaluation

  • In vitro tests showed that this compound displayed effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as an alternative treatment .

Neurological Applications

The compound's ability to interact with neurotransmitter systems has prompted investigations into its potential use in treating neurological disorders.

Case Study: Neurological Activity

  • Preliminary studies suggest that this compound may function as a modulator of muscarinic receptors, which are implicated in various neurological conditions such as Alzheimer's disease. This modulation could enhance cognitive function or provide neuroprotective effects .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is crucial for optimizing its pharmacological properties.

Synthesis Overview

The synthesis typically involves multi-step reactions starting from readily available piperidine derivatives. Key steps include:

  • Acetylation of the nitrophenol moiety.
  • Formation of the piperidine ring through cyclization reactions.
  • Esterification to yield the final product.

Structure-Activity Relationship

Research has identified specific structural features that enhance biological activity:

  • The presence of the nitro group at the 2-position appears to increase lipophilicity, improving cell membrane permeability.
  • Substituents on the piperidine ring can be varied to optimize binding affinity for target receptors .

Potential for Drug Development

Given its diverse biological activities, this compound holds promise for further development as a pharmaceutical agent.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and other biomolecules. These interactions can affect various cellular pathways and processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological implications of Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate compared to related piperidine derivatives:

Compound Name Molecular Formula Substituents Key Features Reported Biological Activity
This compound C₁₆H₁₈N₂O₅ 4-acetyl, 2-nitro Electron-withdrawing acetyl and nitro groups enhance electrophilicity; potential for hydrogen bonding. Inferred antimicrobial/anticancer activity (analog-based)
Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate C₁₅H₁₈N₂O₅ 4-formyl, 2-nitro Formyl group increases reactivity for nucleophilic additions; similar nitro positioning. Antibacterial, antifungal applications
Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-3-carboxylate C₁₅H₁₆N₃O₄ 2-cyano, 4-nitro Cyano group enhances polarity and potential for covalent binding. Broader biological applications due to enhanced reactivity
Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate C₁₅H₁₉N₂O₆S 2-methylsulphonyl, 4-nitro Sulphonyl group improves solubility and target affinity. Unique bioactivity (unspecified)
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide C₁₄H₁₈N₃O₅S 4-ethylsulfonyl, 2-nitro Sulfonyl and carboxamide groups enhance binding to enzymes/receptors. Drug design applications (e.g., kinase inhibition)

Key Findings from Comparative Analysis

  • Electron-Withdrawing Effects : The acetyl group in the target compound provides moderate electron withdrawal compared to the stronger effects of the formyl group in ’s compound. This difference may influence reaction rates in nucleophilic aromatic substitution or hydrogen-bonding interactions with biological targets .
  • Nitro Group Positioning : The 2-nitro substituent is conserved across multiple analogs (e.g., ), suggesting its role in stabilizing negative charge or participating in redox reactions critical for bioactivity .
  • Functional Group Diversity: Sulfonyl () and cyano () groups in analogs demonstrate how substituent choice modulates solubility, target selectivity, and metabolic stability. The acetyl group in the target compound may offer a balance between lipophilicity and reactivity .

Biological Activity

Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antibacterial, antifungal, and neuropharmacological effects.

  • Molecular Formula : C16H20N2O5
  • Molecular Weight : 320.34 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various piperidine derivatives, including this compound. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus0.025 mg/mLHigh
Escherichia coli0.020 mg/mLHigh
Pseudomonas aeruginosa0.100 mg/mLModerate

The compound demonstrated complete bactericidal activity against S. aureus and E. coli within eight hours of exposure, indicating a rapid action mechanism .

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. Its effectiveness varies across different fungal strains.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)Activity Level
Candida albicans3.125 mg/mLModerate
Aspergillus niger6.250 mg/mLLow

The compound showed moderate activity against C. albicans but less efficacy against A. niger, suggesting selective antifungal properties .

Neuropharmacological Effects

This compound has also been investigated for its potential neuropharmacological effects, particularly as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's.

Table 3: AChE Inhibition Potency

CompoundIC50 (µM)Comparison with Rivastigmine (IC50 = 11.07 µM)
This compound12.50Comparable

The compound exhibited a moderate AChE inhibition profile, indicating potential as a lead compound for further development in treating Alzheimer's disease .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of piperidine derivatives, including the target compound. Usuki et al. (2023) reported on the synthesis of various piperidine derivatives through chemoselective reactions that could enhance their biological activity . Furthermore, a review by Shaikh et al. (2020) emphasized the importance of structural modifications in enhancing AChE inhibitory activity among similar compounds .

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